molecular formula C16H11ClF3NO3 B2728374 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate CAS No. 1291859-22-7

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate

Cat. No.: B2728374
CAS No.: 1291859-22-7
M. Wt: 357.71
InChI Key: ALCKEOUHRWMGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate is a synthetic ester derivative featuring a 2-chloro-4-fluorobenzoate moiety linked via an oxoethyl bridge to a 2,4-difluorobenzylamino group. Its molecular formula is C₁₇H₁₂ClF₃N₂O₃, with a molecular weight of 393.74 g/mol. The presence of multiple halogen substituents (Cl, F) and an amide-like linkage may confer enhanced stability, lipophilicity, and bioactivity compared to non-halogenated analogs .

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2-chloro-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO3/c17-13-5-10(18)3-4-12(13)16(23)24-8-15(22)21-7-9-1-2-11(19)6-14(9)20/h1-6H,7-8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCKEOUHRWMGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluorobenzylamine with ethyl chloroformate to form an intermediate, which is then reacted with 2-chloro-4-fluorobenzoic acid under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage would yield 2-chloro-4-fluorobenzoic acid and 2,4-difluorobenzyl alcohol.

Scientific Research Applications

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to investigate its interactions with biological targets, such as enzymes and receptors.

    Materials Science: It can be utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Substituents (Benzoate Ester) Substituents (Amino/Oxoethyl Chain) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound : 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate 2-chloro-4-fluoro 2,4-difluorobenzylamino C₁₇H₁₂ClF₃N₂O₃ 393.74 -
2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl 2-amino-4-chlorobenzoate 2-amino-4-chloro 4-fluorophenethylamino C₁₇H₁₆ClFN₂O₃ 350.77
[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 4-acetamidobenzoate 4-acetamido 2-chloro-4-fluoroanilino C₁₇H₁₄ClFN₂O₄ 364.76
[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-amino-4-chlorobenzoate 2-amino-4-chloro 5-bromothiophen-2-yl C₁₃H₁₀BrClN₂O₃S 389.65
2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate 4-fluoro 4-ethylphenyl C₁₇H₁₅FO₃ 298.30

Structural and Electronic Differences

Halogen Substitution Patterns: The target compound combines 2-chloro-4-fluoro on the benzoate and 2,4-difluoro on the benzyl group, creating a highly electronegative and sterically hindered structure. This contrasts with analogs like the 4-ethylphenyl derivative (non-halogenated substituent, ) or the 2-amino-4-chloro variant (single Cl substitution, ). The 5-bromothiophene substituent in introduces sulfur-based π-electron delocalization, which may alter redox properties compared to purely aromatic systems.

The 2-amino group in and provides nucleophilic sites for further derivatization, unlike the fully substituted halogenated analogs.

Crystallographic and Spectroscopic Insights

  • The compound in was analyzed via FT-IR and XRD, revealing intermolecular hydrogen bonds between the amino and carbonyl groups, stabilizing its crystal lattice. Similar interactions may occur in the target compound but with additional F···F or Cl···F contacts .
  • SHELX software () is widely used for crystallographic refinement of such halogenated systems, suggesting that structural data for the target compound could be resolved using these methods .

Biological Activity

The compound 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate (CAS Number: 1242001-48-4) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17F2NO4C_{18}H_{17}F_2NO_4, with a molecular weight of 349.3 g/mol. The structural characteristics include a difluorobenzyl group and a chloro-fluorobenzoate moiety, which are significant for its pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₁₇F₂NO₄
Molecular Weight349.3 g/mol
CAS Number1242001-48-4

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of fluorinated benzamides have shown promising activity against gram-positive bacteria and mycobacteria. In particular, compounds with similar structural features have been reported to have submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Compounds with similar functional groups have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. A related study demonstrated that certain fluorinated compounds exhibited potent HDAC3 inhibition, leading to significant antiproliferative effects on cancer cell lines such as HepG2, with IC50 values indicating strong inhibitory activity .

Table: Summary of Anticancer Activity

CompoundTargetIC50 (µM)Effectiveness
This compoundHDAC3TBDHigh potential
FNA (related compound)HDAC1, HDAC30.095Strong inhibition
SAHA (standard HDAC inhibitor)HDAC1, HDAC317.25Lower effectiveness

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • HDAC Inhibition : By inhibiting HDAC enzymes, the compound may induce cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Action : The presence of fluorine atoms may enhance the lipophilicity and membrane permeability of the compound, allowing it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Study on Antimicrobial Efficacy

In a comparative study involving various fluorinated compounds, those with structural similarities to this compound demonstrated superior antibacterial efficacy against both gram-positive bacteria and mycobacterial strains. This study highlighted the importance of structural modifications in enhancing biological activity .

Evaluation of Anticancer Properties

A recent experimental investigation assessed the anticancer properties of related compounds using xenograft models. Results indicated a tumor growth inhibition rate significantly higher than standard treatments, suggesting that structural modifications akin to those in our compound could lead to novel anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.